Montelukast Sulfone

Description

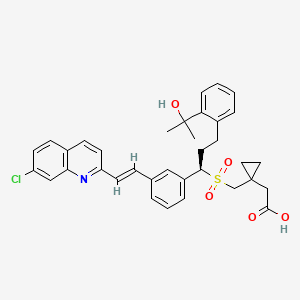

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLIWVHJBIYCX-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Formation Pathways of Montelukast Sulfone

Direct Chemical Synthesis Routes for Reference Standards and Research

The preparation of montelukast (B128269) sulfone as a reference standard is crucial for analytical and quality control purposes. asianpubs.orgvenkatasailifesciences.comsynzeal.com One described method involves the direct oxidation of montelukast. asianpubs.org In a typical procedure, montelukast sodium is treated with an oxidizing agent, such as m-chloroperbenzoic acid, at a controlled temperature. ysu.am This reaction yields a mixture of oxidized products, including montelukast sulfoxide (B87167) and montelukast sulfone. asianpubs.org The desired sulfone can then be isolated and purified from this mixture using chromatographic techniques, such as column chromatography. asianpubs.org

Another synthetic approach involves the hydration of a styrene (B11656) sulfone intermediate. asianpubs.org This method begins with the oxidation of a styrene precursor to the corresponding sulfone, which is then hydrated using aqueous sulfuric acid in a solvent mixture to yield this compound. asianpubs.org The spectral data of the product obtained through this route have been shown to be consistent with that of the sulfone produced by direct oxidation of montelukast. asianpubs.org These synthetic strategies provide researchers with pure samples of this compound, which are essential for the development and validation of analytical methods to detect and quantify this compound as an impurity in montelukast drug products. globalresearchonline.net

Oxidative Formation Mechanisms from Montelukast and Montelukast Sulfoxide

The formation of this compound is primarily an oxidative process, originating from the montelukast molecule itself or its initial oxidation product, montelukast sulfoxide. umed.pl This transformation is a significant degradation pathway for montelukast, particularly during manufacturing and storage. google.comgoogle.com

Mechanistic Pathways of Sulfide (B99878) Oxidation to Sulfoxide

The initial step in the oxidative degradation of montelukast is the oxidation of its sulfide group to a sulfoxide. umed.plresearchgate.net This reaction is a common pathway for sulfide-containing drug substances. umed.pl The mechanism involves the sulfur atom of montelukast acting as a nucleophile, attacking an oxygen atom from an oxidizing agent, such as a peroxide. umed.pl This leads to the formation of a protonated sulfoxide intermediate, which then yields the sulfoxide and a corresponding byproduct. umed.pl For instance, when hydrogen peroxide is the oxidant, the byproduct is water. umed.pl The resulting montelukast sulfoxide exists as two diastereomers due to the creation of a new chiral center at the sulfur atom. umed.pl

Mechanistic Pathways of Sulfoxide Oxidation to Sulfone

Further oxidation of montelukast sulfoxide leads to the formation of this compound. umed.pl The mechanism of this subsequent oxidation step can vary depending on the reaction conditions. In acidic or neutral environments, the oxidation of the sulfoxide to the sulfone is believed to follow a similar mechanistic pathway as the initial sulfide to sulfoxide oxidation. umed.pl However, in a basic solution, the mechanism is proposed to involve a nucleophilic attack of a peroxide anion on the sulfur atom of the sulfoxide. umed.pl This oxidation from sulfoxide to sulfone is generally considered to be a slower process than the initial oxidation of the sulfide. umed.pl

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide, AIBN, Fe3+, Fenton's Reagent) on Formation

Various oxidizing agents can facilitate the transformation of montelukast to its sulfone derivative. Hydrogen peroxide is a commonly cited oxidant in studies of montelukast degradation. umed.plgoogleapis.com The presence of certain catalysts can influence the rate and selectivity of this oxidation. For example, the oxidation of sulfides to sulfones can be catalyzed by substances like tantalum carbide. organic-chemistry.org While not specifically detailed for montelukast, general organic chemistry principles suggest that reagents like AIBN (azobisisobutyronitrile), which generates free radicals, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which produces highly reactive hydroxyl radicals, could also promote the oxidation of montelukast. acs.org The presence of ferric ions (Fe3+) can also play a role in oxidative processes. researchgate.net

Impact of pH and Solvent Conditions on Oxidative Transformation

The pH and the solvent system have a significant impact on the oxidative transformation of montelukast. As previously mentioned, the mechanism for the oxidation of montelukast sulfoxide to sulfone differs between acidic/neutral and basic conditions. umed.pl The stability of montelukast in solution is influenced by both pH and the polarity of the solvent. medipol.edu.tr The rate of degradation, including the formation of the sulfone, can be affected by these parameters. For instance, the preparation of analytical samples in acidic, neutral, or basic solutions can potentially lead to the in-situ formation of the sulfoxide and its subsequent conversion to the sulfone, especially if residual peroxides are present in the matrix. umed.pl

Stereoselective Synthesis of this compound Diastereomers for Research Purposes

The oxidation of montelukast to montelukast sulfoxide creates a new chiral center at the sulfur atom, resulting in two diastereomers. umed.pl Consequently, the further oxidation to this compound would also result in diastereomeric forms. For detailed research and analytical purposes, obtaining individual diastereomers of this compound can be important. While specific methods for the stereoselective synthesis of this compound diastereomers are not extensively detailed in the provided search results, the separation of the diastereomeric sulfoxides has been achieved. ysu.am It is plausible that similar chromatographic techniques, potentially including chiral chromatography, could be employed to separate the diastereomers of this compound following a non-stereoselective synthesis. The synthesis of individual diastereomers would likely involve a multi-step process starting from a chiral precursor to control the stereochemistry at the sulfur center during the oxidation steps. ysu.am

Formation during Chemical and Formulation Degradation Processes

Montelukast is susceptible to degradation under various environmental conditions, leading to the formation of impurities. The most significant of these degradation products is this compound, also known as montelukast sulfoxide. The formation of this compound is a critical concern in the manufacturing and storage of montelukast drug products, as it represents a loss of potency and the introduction of an impurity. google.comnewdrugapprovals.org this compound is formed through the oxidation of the sulfide group in the montelukast molecule. newdrugapprovals.orggoogle.comumed.pl This transformation can be triggered by several factors, including exposure to oxidative agents, light, heat, and certain pH conditions, as demonstrated in numerous forced degradation studies. researchgate.netnih.govscispace.comsemanticscholar.org

Forced degradation studies are essential for understanding the chemical stability of a drug substance and identifying potential degradation products. ajpaonline.comresearchgate.netneliti.com In the case of montelukast, these studies have consistently shown that the thioether side chain is prone to oxidation, yielding this compound as the primary oxidative degradation product. newdrugapprovals.orggoogle.com

Detailed Research Findings

Research has extensively documented the conditions that promote the conversion of montelukast to this compound. These studies often involve subjecting montelukast to stress conditions more severe than typical storage to accelerate degradation and identify the resulting products. ajpaonline.comresearchgate.netneliti.com

Oxidative Degradation: The most direct pathway to the formation of this compound is through oxidation. Studies show that montelukast is highly susceptible to oxidative stress. jpionline.org When subjected to oxidizing agents like hydrogen peroxide (H₂O₂), montelukast rapidly degrades to form this compound. researchgate.netnih.govscispace.comsemanticscholar.org In one study, treating montelukast with 3.0% H₂O₂ at room temperature for just 10 minutes was sufficient to induce degradation to its sulfone impurity. scispace.comsemanticscholar.org This sensitivity highlights the need to protect montelukast from oxidative environments during synthesis and formulation. newdrugapprovals.orggoogle.com

Photodegradation: Exposure to light is another critical factor in the degradation of montelukast. While the primary photolytic degradation product is often the cis-isomer of montelukast, the formation of this compound also occurs, particularly in the solid state. google.comresearchgate.netnih.govnih.gov For instance, unpacked montelukast chewable tablets exposed to daylight for two weeks showed a significant decrease in potency (about 10%), with this compound identified as a major photoproduct. researchgate.netnih.gov Another study noted that light exposure on a montelukast alkaline solution for 8 hours resulted in a 2.9% formation of sulfoxide. nih.gov This underscores the photosensitive nature of montelukast and the importance of light-protective packaging.

Thermal and Hydrolytic Degradation: Elevated temperatures and humidity can also accelerate the formation of this compound. In stability tests, montelukast tablet dosage forms incubated at 40°C and 75% relative humidity for six months showed this compound as a major degradation product. researchgate.netnih.gov The manufacturing process itself, particularly steps involving high temperatures like granulation, can contribute to the formation of the sulfoxide impurity. google.com Furthermore, montelukast degrades rapidly in acidic solutions, where this compound is among the resulting impurities. researchgate.netnih.govscispace.comsemanticscholar.org Conversely, the drug shows higher stability in alkaline solutions. researchgate.netnih.gov

The following tables summarize findings from various forced degradation studies, illustrating the conditions under which this compound is formed.

Table 1: Formation of this compound under Oxidative and Acidic Stress

| Stress Condition | Reagent/Details | Duration | Result | Reference |

|---|---|---|---|---|

| Oxidative Stress | 3% Hydrogen Peroxide (H₂O₂) | 10 minutes (at RT) | Degradation to this compound observed | scispace.com, semanticscholar.org |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) solution | N/A | Rapid degradation, major product is this compound | researchgate.net, nih.gov, |

| Acid Hydrolysis | 0.1N Hydrochloric Acid (HCl) | 2 hours (at RT) | Susceptible to degradation | jpionline.org |

Table 2: Formation of this compound under Photolytic and Thermal Stress

| Stress Condition | Formulation/State | Duration | Result | Reference |

|---|---|---|---|---|

| Photodegradation | Unpacked Chewable Tablets (Daylight) | 2 weeks | ~10% decrease in potency; this compound is a major product | researchgate.net, nih.gov |

| Photodegradation | Alkaline Solution (Light Exposure) | 8 hours | 2.9% formation of this compound | nih.gov |

| Thermal Stress | Tablet Dosage Form (40°C / 75% RH) | 6 months | This compound detected as a major degradation product | researchgate.net, nih.gov, |

These findings collectively demonstrate that the formation of this compound is a significant degradation pathway influenced by oxidation, light, heat, and pH. The presence of certain formulation excipients, such as microcrystalline cellulose (B213188) which may contain peroxide impurities, can also catalyze this degradation. google.com Therefore, controlling these factors through process controls, formulation design, and appropriate packaging is crucial for maintaining the chemical integrity of montelukast products.

Analytical Chemistry and Spectroscopic Characterization of Montelukast Sulfone

Chromatographic Techniques for Separation and Quantification

The separation and quantification of montelukast (B128269) sulfone from montelukast and other related impurities are predominantly achieved through advanced chromatographic methods. globalresearchonline.netwisdomlib.orgresearchgate.net These techniques are crucial for quality control in both bulk drug manufacturing and finished dosage forms. globalresearchonline.netwisdomlib.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of montelukast and its related substances, including montelukast sulfone. globalresearchonline.netwisdomlib.orgresearchgate.netiajps.comresearchgate.netgoogle.com Various HPLC methods have been developed and validated to ensure the accurate determination of these compounds. wisdomlib.orgiajps.comresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the analysis of montelukast and its impurities. wisdomlib.orgiajps.comresearchgate.neteurasianjournals.comscispace.comnih.govjyoungpharm.org These methods typically employ a non-polar stationary phase and a polar mobile phase to achieve separation.

Several studies have detailed RP-HPLC methods for the determination of montelukast and its related substances. For instance, a stability-indicating RP-HPLC method was developed using a Hypersil BDS C18 column (150 x 4.6 mm, 5µm) with a mobile phase consisting of a buffer and acetonitrile (B52724). wisdomlib.org Another method utilized a Kinetex, Phenyl-Hexyl column (150x4.6 mm, 5µm) with a gradient program of a buffer and acetonitrile-methanol mixture. iajps.com The detection for these methods is often carried out using a UV detector at wavelengths around 215 nm or 230 nm. wisdomlib.orgiajps.com The retention times for montelukast and its impurities, including the sulfoxide (B87167) impurity, are key parameters in these analyses. wisdomlib.org

| Column | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Hypersil BDS C18 (150 x 4.6 mm, 5µm) | Buffer: Acetonitrile | 1.0 | 215 | wisdomlib.org |

| Kinetex, Phenyl-Hexyl (150x4.6 mm, 5µm) | Gradient of Buffer and Acetonitrile-Methanol | 1.2 | 230 | iajps.com |

| Symmetry C18 | Acetonitrile: Potassium dihydrogen phosphate (B84403) (0.05 M, pH 3.5) (70:30, v/v) | 2.0 | 345 | researchgate.net |

| Zodiac sil RP C18 (100mm × 4.6mm, 3µm) | Acetonitrile: Phosphate Buffer (pH 5.2) (75:25, v/v) | 1.0 | 272 | rjptonline.org |

| Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) | Ammonium (B1175870) acetate (B1210297) buffer (20 mM, pH 5.5): Acetonitrile (20:80, v/v) | Not Specified | 345 | nih.govjyoungpharm.org |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) offers an alternative approach for the separation of montelukast and its related compounds, particularly for chiral separations. nih.govresearchgate.netijpsonline.comresearcher.life In contrast to RP-HPLC, NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase.

A notable application of NP-HPLC is in the separation and quantification of the S-enantiomer of montelukast. nih.govresearchgate.net One such method employed a USP L51 packing material with a mobile phase composed of n-hexane, ethanol, and propionic acid. nih.govresearchgate.net The detection was performed at 284 nm with a flow rate of 1.0 mL/min. nih.govresearchgate.net This method was also capable of separating the stereoselective isomers of the sulfoxide impurity of montelukast. nih.govresearchgate.net

| Column Packing Material | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| USP L51 | n-hexane, ethanol, and propionic acid | 1.0 | 284 | nih.govresearchgate.net |

The stereoisomeric separation of montelukast and its impurities is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. scirp.orgresearchgate.net Chiral chromatography, a specialized form of HPLC, is the primary technique for this purpose. nih.govresearchgate.netijpsonline.comscirp.orgrajpub.com

Chiral separation is often achieved using columns with a chiral stationary phase (CSP). ijpsonline.comscirp.orgrajpub.com For instance, a Daicel Chiralpak® AD-H column has been successfully used to separate the enantiomers of montelukast and its related substances. ijpsonline.com The mobile phase in such separations typically consists of a mixture of solvents like n-hexane, isopropanol, and ethanol, with additives such as trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA). ijpsonline.com Another method utilized a Chiralpak AS-H column with a mobile phase of n-Hexane, ethanol, 2-Propanol, 1,4-dioxane, and Trifluoroacetic acid-diethylamine. scirp.org

| Column | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Daicel Chiralpak® AD-H | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v) | 0.9 | 280 | ijpsonline.com |

| Chiralpak AS-H (250 × 4.6 mm, 5 µm) | n-Hexane, ethanol, 2-Propanol, 1,4-dioxane, Trifluoroacetic acid-diethylamine (65:25:10:0.3:0.05 v/v) | 1.0 | 230 | scirp.org |

Normal-Phase HPLC (NP-HPLC) Applications

Ultra-High Performance Liquid Chromatography (U-HPLC) Applications

Ultra-High Performance Liquid Chromatography (U-HPLC or UHPLC) is a more recent advancement in liquid chromatography that offers faster analysis times and higher resolution compared to traditional HPLC. iajps.comeag.comnih.gov This is achieved by using columns with smaller particle sizes (less than 2 µm) and operating at higher pressures. eag.com

A gradient reverse-phase U-HPLC method has been developed for the determination of related substances of montelukast. iajps.com This method utilized a Kinetex, Phenyl-Hexyl column (150x4.6 mm, 5µm) and a gradient elution with a flow rate of 1.2 ml/min, with detection at 230 nm. iajps.com This U-HPLC method was also found to be compatible with mass spectrometry (LC-MS), allowing for the identification and characterization of impurities. iajps.com

Supercritical Fluid Chromatography (SFC) for Isolation and Characterization

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. scirp.orgresearchgate.netscirp.orgrajpub.comresearchgate.neteurekaselect.com It is particularly useful for the separation of chiral compounds and thermally labile molecules. scirp.orgresearchgate.net SFC often uses supercritical carbon dioxide as the primary mobile phase, which is considered a "green" or environmentally friendly solvent. researchgate.neteurekaselect.com

A rapid SFC method was developed for the isolation and characterization of the S-enantiomer of montelukast. scirp.orgresearchgate.netscirp.org This method employed a normal phase Amylose-based AS-H column (250 mm × 30 mm, 5 microns) with a mobile phase of supercritical CO2 and 2-Propanol (85:15). scirp.orgresearchgate.netscirp.org The detection was carried out at 230 nm. scirp.orgresearchgate.netscirp.org Another SFC method for the determination of montelukast in formulations used a Zorbax SB Phenyl column with supercritical CO2 and methanol (B129727) as a co-solvent. researchgate.neteurekaselect.com

| Column | Mobile Phase | Detection Wavelength (nm) | Application | Reference |

|---|---|---|---|---|

| Amylose based AS-H (250 mm × 30 mm, 5 microns) | Supercritical CO2: 2-Propanol (85:15) | 230 | Isolation and characterization of S-Isomer | scirp.orgresearchgate.netscirp.org |

| Zorbax SB Phenyl (150 mm X 4.6 mm, 5 μm) | Supercritical CO2 with 5% v/v methanol | 238 | Determination in formulation | researchgate.neteurekaselect.com |

Analytical Method Validation Parameters for this compound Quantification

The quantification of this compound, often as part of a broader analysis of Montelukast and its related substances, requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose. The validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the results.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. ajol.info In the context of this compound, this is typically achieved using chromatographic methods that can effectively separate it from Montelukast and other related impurities like the cis-isomer, Michael adducts, and methyl styrene (B11656) impurity. researchgate.netiajps.com

Developed HPLC methods demonstrate specificity by showing no interference from blank solutions, placebo components, or other known impurities at the retention time of the analyte. ajol.inforesearchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are crucial. japsonline.com The ability of the method to resolve the degradation products from the main drug peak confirms its stability-indicating nature and selectivity. japsonline.comsciforum.net For instance, methods have been developed that successfully separate Montelukast from its sulfoxide impurity, a closely related oxidative degradant to the sulfone, with significant differences in retention times. japsonline.comchemicalbook.com

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. This parameter is vital for the accurate quantification of this compound. For methods analyzing Montelukast and its impurities, linearity is established by preparing a series of solutions of known concentrations and plotting the instrument response against the concentration.

The correlation coefficient (r²) is a key indicator of linearity. For Montelukast and its related substances, developed methods consistently show high correlation coefficients, often greater than 0.999. researchgate.netresearchgate.net While specific linearity data for this compound is not always reported independently, the methods validated for related substances cover the concentration ranges relevant for impurity quantification.

Table 1: Examples of Linearity in Analytical Methods for Montelukast and Related Compounds

| Analyte(s) | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method |

|---|---|---|---|

| Montelukast | 5-30 | 0.999 | UV Spectroscopy |

| Montelukast | 2-10 | >0.999 | RP-HPLC |

| Montelukast | 1.0–800.0 (ng/mL) | ≥ 0.9996 | LC-MS/MS |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. japsonline.com These parameters are crucial for analyzing trace impurities like this compound.

LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. japsonline.com For methods analyzing Montelukast impurities, these values are established to ensure that even low levels of degradants can be reliably measured. One study determined the LOQ for Montelukast sulfoxide to be 0.3067 ppm. iajps.com

Table 2: LOD and LOQ Values from Various Analytical Methods for Montelukast and its Impurities

| Analyte | LOD | LOQ | Analytical Method |

|---|---|---|---|

| Montelukast | 0.036 µg/mL | 0.109 µg/mL | RP-HPLC |

| Montelukast | 1.31 µg/mL | 3.97 µg/mL | RP-HPLC |

| Montelukast | 0.14 ppm | 0.43 ppm | RP-HPLC |

| Montelukast Impurities (general) | 0.007 µg/g | 0.025 µg/g | HPLC |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is determined at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). iajps.comresearchgate.net

For analytical methods quantifying Montelukast and its impurities, accuracy is typically evaluated by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). researchgate.net The percentage recovery is then calculated. Studies report recovery values in the range of 99-101%, indicating high accuracy. iajps.com Precision is assessed by analyzing samples on the same day (intra-day) and on different days (inter-day). iajps.com The acceptance criterion for precision is usually an RSD of not more than 2%. researchgate.net

Table 3: Accuracy and Precision Data for Montelukast Quantification

| Validation Parameter | Montelukast | Acceptance Criteria |

|---|---|---|

| Accuracy (% Recovery) | 99.69% - 99.93% | Typically 98.0% - 102.0% |

| Intra-day Precision (%RSD) | < 2.0% | ≤ 2.0% |

Spectroscopic and Spectrometric Characterization Methods

The structural elucidation and characterization of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's structure, functional groups, and molecular weight.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities. researchgate.net High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in determining its elemental composition. researchgate.netasianpubs.org For this compound (C₃₅H₃₆ClNO₅S), the expected molecular weight is approximately 618.18 g/mol . clearsynth.com ESI-HRMS analysis of a related compound, this compound 12, showed a protonated molecule [M+H]⁺. asianpubs.org Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the molecule and analyze the resulting ions, which provides structural information and helps in confirming the identity of the impurity. japsonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the definitive structural characterization of organic molecules. researchgate.netasianpubs.org These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete assignment of the structure. For this compound, NMR would confirm the presence of the sulfonyl group (-SO₂-) and the integrity of the rest of the molecular framework. asianpubs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netasianpubs.org The spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group, in addition to bands corresponding to other functional groups in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and aromatic rings. asianpubs.orgresearchgate.net For example, one study reported IR data for a sulphone intermediate of Montelukast, showing peaks at 3439 cm⁻¹ (hydroxyl) and 1713 cm⁻¹ (carbonyl). asianpubs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Montelukast |

| This compound |

| Montelukast Sulfoxide |

| Levocetirizine |

| Montelukast cis-isomer |

| Montelukast Michael adduct |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the structural elucidation and quantification of this compound. ontosight.ai

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating this compound from montelukast and other related impurities. globalresearchonline.netresearchgate.net This method is widely used in pharmaceutical analysis for impurity profiling. globalresearchonline.net LC-MS provides molecular weight information, which is crucial for the initial identification of impurities like the sulfone. globalresearchonline.netresearchgate.net In studies of montelukast degradation, LC-MS has been instrumental in identifying various degradation products, including this compound, which is formed under oxidative stress. japsonline.com

Typically, a reverse-phase C18 column is employed for chromatographic separation. globalresearchonline.netjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium acetate or formic acid) and an organic solvent such as acetonitrile, delivered in a gradient or isocratic mode. japsonline.comnih.govijpsr.com

A study identified montelukast sulfoxide, a related impurity, using LC-MS with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid. nih.gov The molecular weight of the sulfoxide impurity was determined to be 602. globalresearchonline.net While specific LC-MS parameters for this compound are not always detailed separately from its parent drug and other impurities, the methods are generally adaptable.

Table 1: LC-MS Parameters for Analysis of Montelukast and Related Compounds

| Parameter | Value |

| Column | C18 (e.g., Agilent Zorbax, Eclipse XDB) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 10mM ammonium acetate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | 100-800 m/z |

| This table presents typical parameters used in LC-MS methods for the analysis of montelukast and its impurities, which are applicable for the detection of this compound. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. One study reported the use of HRMS to characterize the acid moiety of montelukast sodium, where the measured m/z value was 586.2165, closely matching the theoretical value of 586.2177 for the [M+H]⁺ ion. google.com Another analysis using ESI-HRMS for a related sulfoxide compound yielded an m/z of 600.1969 ([M-H]⁺), which was compared to the calculated value of 600.1825. asianpubs.org These examples, though not directly of this compound, illustrate the power of HRMS in confirming the identity of such compounds with high confidence.

Multi-stage tandem mass spectrometry (MSn) is employed to further elucidate the structure of this compound by fragmenting the molecular ion and analyzing the resulting product ions. This technique provides detailed structural information and helps in differentiating isomers. researchgate.net For montelukast, MS/MS analysis of the protonated molecule at m/z 586.2 reveals a characteristic product ion at m/z 422.3. nih.gov For the related montelukast sulfoxide (M2), the transition monitored is m/z 602 to m/z 422. nih.gov This fragmentation pattern, involving the loss of the side chain, is a key identifier in the analysis of montelukast and its metabolites. japsonline.comnih.gov

Table 2: MS/MS Transitions for Montelukast and its Sulfoxide Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Montelukast | 586.2 | 422.3 |

| Montelukast Sulfoxide (M2) | 602.0 | 422.0 |

| Data sourced from studies on montelukast metabolism, applicable for identifying related structures like the sulfone. nih.gov |

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of montelukast and its derivatives due to its soft ionization nature, which keeps the molecule intact. nih.govijpsr.com It is typically operated in the positive ion mode, generating protonated molecules [M+H]⁺. nih.gov ESI-MS has been successfully used to obtain the mass spectra of montelukast and its S-isomer, confirming a mass number of 586. scirp.orgresearchgate.net This technique is integral to the LC-MS and MS/MS methods described above, enabling the sensitive detection and characterization of compounds like this compound. nih.gov

Multi-Stage Tandem Mass Spectrometry (MSn)

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantification of montelukast and the detection of its impurities based on their chromophoric structure. Montelukast sodium exhibits several absorption maxima in the UV region. google.comajrconline.org Studies have reported λmax values at approximately 211 nm, 283-285 nm, and around 345-360 nm in various solvents. google.comajrconline.org

Table 3: Reported UV Absorption Maxima for Montelukast

| Wavelength (nm) | Solvent/Method |

| 283 | Distilled Water |

| 211.0, 283.5, 327.5, 344.5, 359.0 | Methanol |

| 210-400 | Methanol and water (3:1) |

| This table summarizes the UV absorption maxima reported for montelukast, which are relevant for the detection of this compound. google.comajrconline.orguspnf.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural characterization of this compound. The analysis of its FTIR spectrum reveals characteristic absorption bands corresponding to the various functional groups within its molecular structure. These spectral data are crucial for confirming the identity of the compound, particularly the presence of the sulfone group, which distinguishes it from the parent Montelukast molecule. asianpubs.org

A study detailing the synthesis and characterization of this compound reported its FTIR spectrum, recorded using the KBr pellet method. asianpubs.org The prominent peaks observed in the spectrum provide evidence for its structural features. asianpubs.org For instance, the presence of the sulfone group (S(=O)₂) is indicated by a characteristic absorption peak around 1302 cm⁻¹. asianpubs.org Other significant peaks correspond to the hydroxyl (O-H), carbon-hydrogen (C-H), carboxylic acid (C=O), and aromatic ring vibrations. asianpubs.org

The specific vibrational frequencies observed for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3450 | O-H stretching (hydroxyl group) |

| 3067 | Aromatic C-H stretching |

| 2976, 2927 | Aliphatic C-H stretching |

| 1715 | C=O stretching (carboxylic acid) |

| 1638, 1609, 1499 | Aromatic C=C stretching |

| 1302 | S=O asymmetric stretching (sulfone group) |

Table 1: Characteristic FTIR Absorption Bands of this compound. Data sourced from a study on the synthesis and characterization of Montelukast impurities. asianpubs.org

Impurity Profiling and Identification Strategies for this compound

Impurity profiling is a critical aspect of pharmaceutical quality control. For Montelukast, this involves the use of stability-indicating analytical methods to detect, identify, and quantify process-related impurities and degradation products, including this compound. sierrajournals.comresearchgate.net

Detection and Identification of Degradation Products

Montelukast is susceptible to degradation under various stress conditions, particularly oxidation. nih.govresearchgate.net The primary oxidation product is Montelukast Sulfoxide, which can be further oxidized to form this compound. asianpubs.org Forced degradation studies, conducted under conditions prescribed by the International Council for Harmonisation (ICH) guidelines such as exposure to acid, base, oxidation, heat, and light, are employed to intentionally generate these degradation products. researchgate.netajpaonline.comscispace.com

The detection and identification of these products are primarily accomplished using advanced chromatographic and spectrometric techniques. lcms.czwiley.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for separating Montelukast from its impurities. scispace.comnih.gov Using a C18 column and a gradient mobile phase, it is possible to resolve the main component from degradation products like the sulfone. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying impurities. lcms.czglobalresearchonline.net After separation by HPLC, the mass spectrometer provides molecular weight information for each eluted peak, allowing for the tentative identification of impurities like this compound based on its expected mass-to-charge ratio (m/z). globalresearchonline.net In one analysis, the sulfoxide impurity was identified by its molecular weight of 602. globalresearchonline.net

Studies have shown that Montelukast degrades significantly under oxidative stress, such as treatment with hydrogen peroxide or exposure to an oxygen environment, leading to the formation of sulfone and other related substances. nih.govscispace.com These degradation products are then separated and detected using a developed stability-indicating HPLC method. nih.gov

Structural Elucidation of this compound and Related Impurities

Once a degradation product is detected, its precise chemical structure must be determined, a process known as structural elucidation. This is achieved by isolating the impurity and analyzing it with a combination of spectroscopic techniques. asianpubs.orgrsc.org

For this compound, a definitive structural confirmation was achieved through its chemical synthesis followed by comprehensive spectral analysis. asianpubs.org The techniques employed include:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which helps in determining its elemental composition. asianpubs.org Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecule and analyzing the resulting fragments to piece together its structure. lcms.cznih.gov This fragmentation pattern is unique to the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. asianpubs.org These techniques allow chemists to map out the connectivity of atoms and confirm the stereochemistry of the compound. asianpubs.org

Fourier Transform Infrared (FTIR) Spectroscopy: As detailed in section 3.2.4, FTIR confirms the presence of key functional groups, such as the sulfone group (S=O), which is critical for identifying the impurity as this compound. asianpubs.org

By combining the data from these methods (MS, NMR, and FTIR), an unambiguous structural assignment of this compound and other related impurities can be made. asianpubs.orgrsc.org

Degradation Pathways and Stability Studies Leading to Montelukast Sulfone

Forced Degradation Studies (Stress Testing) of Montelukast (B128269)

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the chemical behavior of a drug substance. Studies subject Montelukast to conditions more severe than standard accelerated stability testing, including exposure to various oxidative, photolytic, thermal, and hydrolytic stressors.

Oxidative stress is the most direct pathway for the formation of Montelukast Sulfone. The sulfide (B99878) group in Montelukast is readily oxidized, a reaction that can be initiated by atmospheric oxygen or more potent oxidizing agents. google.comgoogle.com

Research shows that in the presence of hydrogen peroxide (H₂O₂), Montelukast degrades rapidly to form Montelukast S-oxide as the major degradation product. nih.govresearchgate.net In one study, oxidative degradation with H₂O₂ led to a significant increase in what was identified as sulfoxide (B87167) and its isomers, with a total Montelukast degradation rate of about 18%. google.com The reaction involves a nucleophilic attack of the peroxide at the sulfur atom. umed.pl

The formation of the sulfone, which represents a higher oxidation state of the sulfur atom, requires more stringent oxidative conditions or specific reagents. umed.plnih.gov One study detailed the direct synthesis of this compound by treating a solution of Montelukast with m-chloroperbenzoic acid (m-CPBA). asianpubs.org This demonstrates that while the sulfoxide is the more common degradant under typical oxidative stress, the formation of the sulfone is chemically feasible and can occur with stronger oxidants. asianpubs.org Another study noted that while a major degradant was formed under oxidative conditions, a secondary degradant, potentially a sulfone, appeared after prolonged stress time or with increased oxidant concentration. nih.gov

| Stress Condition | Reagent/Method | Key Degradation Product(s) | Source(s) |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Montelukast S-oxide (major) | nih.gov, researchgate.net |

| Oxidative | m-chloroperbenzoic acid (m-CPBA) | This compound, Montelukast Sulfoxide | asianpubs.org |

| Oxidative | Atmospheric Oxygen | Montelukast Sulfoxide | google.com, google.com |

| Photolytic | Daylight, UV (254 nm) | (Z)-Isomer (major in solution), Montelukast S-oxide (in solid state) | nih.gov, researchgate.net, google.com |

| Thermal | 40°C / 75% RH (6 months) | Montelukast S-oxide | nih.gov, researchgate.net |

| Thermal | 55°C (48 hours) | Montelukast Sulfoxide | google.com |

| Hydrolytic | Acidic Solution (e.g., HCl) | Montelukast S-oxide, other degradants | nih.gov, researchgate.net, jpionline.org |

| Hydrolytic | Basic Solution (e.g., NaOH) | Highly Stable | nih.gov, researchgate.net |

Montelukast is known to be sensitive to light. researchgate.netresearchgate.net When in solution, exposure to various light sources, particularly UV light, primarily causes photo-isomerization of the double bond from the (E) configuration to the inactive (Z)-isomer. nih.govresearchgate.netnewdrugapprovals.org

However, the formation of oxidation products can also occur under photolytic stress, especially in the solid state. One study found that unpacked Montelukast chewable tablets exposed to daylight for two weeks showed a 10% decrease in potency, with Montelukast S-oxide being a major photoproduct. nih.govresearchgate.net This suggests a combined effect of light and atmospheric oxygen contributing to the oxidation of the sulfide group. google.com While the (Z)-isomer is the primary photoproduct, a substance identified as (Z)-Montelukast Sulfoxide has also been observed, representing a second-generation degradation product resulting from both isomerization and oxidation. google.com

Thermal stress, particularly in combination with high humidity, is a significant factor in the degradation of Montelukast. In accelerated stability studies, Montelukast Sulfoxide is consistently observed as a primary degradation product. rroij.com For instance, storing Montelukast tablet dosage forms at 40°C and 75% relative humidity (RH) for six months resulted in the formation of Montelukast S-oxide as a major degradation product. nih.govresearchgate.net Similar results were seen in studies conducted at 55°C for 48 hours, confirming the compound's susceptibility to thermal oxidation. google.com

The stability of Montelukast is highly dependent on pH. In forced degradation studies, the compound degrades rapidly in acidic solutions. nih.govresearchgate.netajpaonline.com This degradation in an acidic medium also leads to the formation of Montelukast S-oxide. nih.govresearchgate.net Conversely, Montelukast demonstrates high stability in basic solutions, such as in the presence of NaOH. nih.govresearchgate.net

Thermal Stress Conditions (Heat Exposure)

Identification and Characterization of this compound as a Degradation Product

The identification and characterization of this compound and its precursor, Montelukast Sulfoxide, are primarily accomplished using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for separating Montelukast from its various degradation products. nih.govresearchgate.net Stability-indicating HPLC methods using a C18 reversed-phase column can effectively resolve the parent drug from impurities like the sulfoxide and the (Z)-isomer. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for structural elucidation. globalresearchonline.net Mass spectrometry provides molecular weight information that confirms the identity of the oxidation products. The formation of Montelukast Sulfoxide corresponds to the addition of one oxygen atom (a mass increase of 16 amu) to the parent molecule, while the formation of this compound corresponds to the addition of two oxygen atoms (a mass increase of 32 amu). nih.gov In one study that synthesized this compound, high-resolution mass spectrometry (HRMS) confirmed its structure, finding a mass-to-charge ratio (m/z) of 600.1969, consistent with the calculated value for the protonated molecule. asianpubs.org

Influence of Environmental Factors on this compound Formation Rates

Several environmental and formulation-related factors can influence the rate at which Montelukast oxidizes to its sulfoxide and potentially to its sulfone.

Oxygen and Moisture: The presence of atmospheric oxygen is a prerequisite for the formation of oxidative degradants. google.com This effect is often exacerbated by moisture. Therefore, packaging designed to act as a barrier to both oxygen and moisture is critical for maintaining the stability of Montelukast sodium. google.com

Excipients: Certain pharmaceutical excipients used in tablet formulations can promote degradation. It has been reported that microcrystalline cellulose (B213188) can be detrimental to the stability of Montelukast, leading to the formation of the sulfoxide impurity. rroij.comgoogle.com This oxidative degradation can be further accelerated by the presence of sweeteners like aspartame (B1666099). rroij.com

Formulation Type: The type of dosage form can impact stability. For example, film-coated tablets have shown excellent stability when exposed to light, whereas unpacked chewable tablets are more prone to the formation of Montelukast S-oxide under the same conditions. nih.govresearchgate.net

Light and Heat: As detailed in the stress testing sections, exposure to light and heat significantly accelerates degradation, leading to both isomerization and oxidation. The combination of these factors, along with oxygen, presents the highest risk for the formation of degradation products. google.comnih.gov

Role of Excipients and Formulation Components on this compound Degradation Pathways

Excipients, often considered inert materials in a drug formulation, can significantly influence the stability of the active pharmaceutical ingredient (API). core.ac.uk In the case of montelukast, which contains a thioether moiety susceptible to oxidation, the selection of appropriate excipients is crucial to minimize the formation of its primary oxidative degradant, montelukast sulfoxide, which is a precursor to this compound. cyberleninka.ruumed.pl The oxidation of the sulfide to sulfoxide is the initial and more rapid step, which can be followed by a slower oxidation to the sulfone. umed.pl

Detailed Research Findings

Fillers/Diluents: Studies have identified certain fillers as potential contributors to the oxidative degradation of montelukast.

Microcrystalline Cellulose (MCC): This widely used excipient has been identified as a primary component responsible for the oxidation of montelukast to its sulfoxide impurity. cyberleninka.rutypeset.ioresearchgate.net The oxidative potential of MCC may stem from residual peroxides left over from the manufacturing (bleaching) process. umed.pl However, some studies have shown that the total impurity content in filler groups including MCC was relatively low, and in some compatibility studies, it was found not to cause chemical incompatibility. nih.govhilarispublisher.com

Mannitol (B672) and Lactose (B1674315): In compatibility screenings, both mannitol and lactose showed a low propensity for increasing the total impurity content of montelukast. typeset.ionih.gov

Binders: The choice of binder has a pronounced effect on montelukast stability.

Povidone: A significant increase in the total impurity content of montelukast has been observed when povidone is used as a binder. nih.govresearchgate.net This is attributed to the presence of residual hydrogen peroxide in povidone, which actively promotes the oxidative degradation of montelukast's sensitive thioether group. nih.govresearchgate.netresearchgate.netnih.gov Copovidone, a derivative of povidone, has also been shown to increase impurity levels. nih.gov

Hypromellose (HPMC) and Hydroxypropyl Cellulose (HPC): In contrast to povidone, hypromellose was found to minimize the increase in impurity content and is considered a more compatible binder. nih.gov While one study noted a higher concentration of the sulfoxide impurity in a binary mixture with hydroxypropylcellulose (B1664869) than with microcrystalline cellulose, the ratio used was significantly higher than in a typical formulation. typeset.ioresearchgate.net

Lubricants:

Magnesium Stearate (B1226849): The use of magnesium stearate as a lubricant has been linked to incompatibility and a higher-than-expected rate of sulfoxide impurity formation in montelukast formulations. google.comgoogle.com

Alternative Lubricants: To mitigate this, lubricants such as siliconized talc (B1216) have been proposed as more compatible alternatives. google.com

Other Formulation Components:

Flavors and Sweeteners: Research has shown that certain excipients can have interactive effects. For instance, the presence of the sweetener aspartame along with microcrystalline cellulose can lead to higher amounts of the sulfoxide impurity. Conversely, some cherry flavors have been found to possess antioxidative properties, significantly reducing the rate of sulfoxide formation when in a mixture with microcrystalline cellulose. typeset.io This effect is attributed to the presence of natural phenolics in the flavor formulation. umed.pltypeset.io

Tablet Coating: A physical barrier, such as a tablet coating, can be a highly effective strategy. Studies have shown that coating tablets significantly decreases the level of sulfoxide and total impurities by protecting the API from environmental factors like oxygen. umed.pl

The following tables summarize the influence of various excipients and formulation factors on the degradation of montelukast.

Interactive Data Tables

Metabolic Pathways and Biotransformation of Montelukast to Montelukast Sulfone Pre Clinical and in Vitro Focus

In Vitro Metabolic Studies Using Subcellular Fractions (e.g., Human Liver Microsomes, S9 Fractions)

In vitro studies utilizing human liver subcellular fractions, such as microsomes and S9 fractions, have been instrumental in elucidating the metabolic fate of montelukast (B128269). Human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, have been a primary tool for these investigations. nih.govnih.govnih.gov

Early studies with HLMs demonstrated that montelukast is metabolized to several oxidative metabolites, including montelukast sulfoxide (B87167) (M2). nih.govhelsinki.fi These studies confirmed that the oxidative metabolism of montelukast, including the formation of its sulfoxide and hydroxylated derivatives, is exclusively catalyzed by the P450 system. nih.gov The use of pooled human liver microsomes from mixed-gender donors has been a common practice to investigate the in vitro metabolism of montelukast and its sulfoxide and sulfone metabolites. nih.gov

Research has also compared the metabolic kinetics of montelukast in adult and pediatric liver microsomes, finding no statistically significant differences in the in vitro kinetics for oxidative metabolism. nih.gov Furthermore, investigations have employed human liver cytosol (HLC) and human liver mitochondrial (HLMit) fractions to explore the complete metabolic profile of montelukast and its metabolites. nih.gov

| Subcellular Fraction | Key Findings related to Montelukast Sulfone | References |

|---|---|---|

| Human Liver Microsomes (HLMs) | Primary tool for studying the formation of montelukast sulfoxide (M2). Confirmed that CYP enzymes are responsible for sulfoxidation. | nih.govnih.govnih.govhelsinki.fi |

| Pooled HLMs (mixed gender) | Used to investigate the in vitro metabolism of montelukast and its sulfoxide/sulfone metabolites. | nih.gov |

| Adult and Pediatric Liver Microsomes | No significant age-related differences observed in the in vitro kinetics of montelukast's oxidative metabolism. | nih.gov |

| Human Liver Cytosol (HLC) and Mitochondrial (HLMit) fractions | Utilized to obtain a comprehensive understanding of the metabolic pathways of montelukast and its derivatives. | nih.gov |

Identification of Enzymatic Systems and Isoforms Involved in Sulfoxidation

The formation of this compound is a result of sulfoxidation, a metabolic process primarily mediated by specific enzyme systems.

Contribution of Other CYP Isoforms (e.g., CYP2C8, CYP2C9, CYP2C19)

While CYP3A4 is the primary catalyst for sulfoxidation, other CYP isoforms are involved in different metabolic pathways of montelukast. Notably, CYP2C8 and CYP2C9 are the main enzymes responsible for the 36-hydroxylation of montelukast. nih.govnih.govresearchgate.net Re-evaluation of montelukast metabolism at clinically relevant concentrations has highlighted a major role for CYP2C8 in the main metabolic pathway, with estimates suggesting it accounts for a significant portion of the oxidative metabolism. nih.gov

Inhibition studies have shown that montelukast and its sulfoxide and sulfone metabolites can inhibit various CYP isoforms. For instance, montelukast, montelukast sulfoxide, and this compound were found to inhibit CYP2C8 and CYP2C9. nih.govresearchgate.net Montelukast sulfoxide also demonstrated inhibitory potential against CYP3A4. nih.govresearchgate.net The formation of 25-hydroxy montelukast is catalyzed by multiple P450s, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.govresearchgate.net

| CYP Isoform | Role in Montelukast Metabolism | References |

|---|---|---|

| CYP3A4 | Main catalyst for montelukast sulfoxidation (formation of M2). | nih.govnih.govnih.govresearchgate.net |

| CYP2C8 | Major role in the main metabolic pathway (36-hydroxylation). Also contributes to 25-hydroxylation. Inhibited by montelukast and its sulfoxide/sulfone metabolites. | nih.govnih.govresearchgate.netnih.govresearchgate.net |

| CYP2C9 | Principal enzyme for 36-hydroxylation. Contributes to 25-hydroxylation. Inhibited by montelukast and its sulfoxide/sulfone metabolites. | nih.govnih.govnih.govresearchgate.netresearchgate.net |

| CYP2C19 | Contributes to 25-hydroxylation of montelukast. | nih.govresearchgate.net |

Detection and Identification of this compound as a Metabolite in Animal Models (e.g., Mice, Rats, Monkeys)

Preclinical studies in various animal models, including rats, mice, and monkeys, have been crucial for understanding the in vivo metabolism of montelukast. fda.gov Montelukast sulfoxide has been identified as a metabolite in these animal models. For instance, studies in rats have investigated the effects of montelukast in various physiological and pathological conditions, which often involves understanding its metabolic fate. nih.gov Pharmacokinetic studies in animals have also contributed to the characterization of montelukast and its metabolites. researchgate.net The Z-isomer of montelukast sulfoxide is produced selectively in vivo through enzymatic oxidation, reflecting its metabolic origin. vulcanchem.com

Stereochemical Aspects of Metabolic Sulfone Formation

The sulfoxidation of montelukast results in the formation of a chiral center at the sulfur atom, leading to diastereomeric sulfoxides. nih.gov The chemical structure of montelukast contains a stereocenter, and the enzymatic oxidation process that forms the sulfoxide is stereoselective. vulcanchem.com Specifically, the formation of the sulfoxide at the sulfur or hydroxylation at the C21 or C36 positions creates a second chiral center. fda.gov The (Z)-Montelukast Sulfoxide isomer is a result of this metabolic process. vulcanchem.com The stereochemical outcome of the oxidation can be influenced by the specific oxidizing agent used in synthetic pathways, with enzymatic oxidation in vivo selectively producing the Z-isomer. vulcanchem.com

Q & A

Q. How should conflicting CYP inhibition data (e.g., CYP3A4 vs. CYP2C8 dominance) be interpreted for this compound?

- Methodology: Contextualize findings using substrate-specific inhibition (e.g., midazolam vs. testosterone for CYP3A4). Consider intersystem variability (e.g., HLM vs. recombinant enzymes) and report kinetic parameters (e.g., Ki values) for mechanistic insights .

Q. What guidelines ensure rigorous reporting of this compound’s in vitro metabolism data?

- Methodology: Adhere to standards like the Beilstein Journal of Organic Chemistry guidelines:

- Report experimental conditions (e.g., incubation time, cofactors).

- Limit main text to critical compounds; place extensive data (e.g., >5 compounds) in supplementary files.

- Provide structural verification (e.g., NMR, HRMS) for novel metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.